Product packaging for Dicyclohexano-30-crown-10(Cat. No.:CAS No. 17455-26-4)

Dicyclohexano-30-crown-10

Cat. No.: B14703350
CAS No.: 17455-26-4
M. Wt: 548.7 g/mol
InChI Key: IZEJVMKOAQHEAS-UHFFFAOYSA-N
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Description

Dicyclohexano-30-crown-10 is a macrocyclic polyether of significant interest in research for its selective metal ion binding properties. The cavity size of crown ethers is a key determinant of their specificity, and the 30-atom ring of this compound is designed for complexation with larger cations. This selective binding mechanism is exploited in various research applications, including the development of separation membranes for metal ions like rubidium (Rb(I)) from complex mixtures . In analytical chemistry, crown ethers such as dibenzo-30-crown-10 have been used as shift reagents in Ion Mobility Spectrometry (IMS) to resolve complex peptide mixtures by forming gas-phase complexes that alter ion mobilities . Furthermore, crown ether complexes serve as valuable models for studying intermolecular interactions and supramolecular chemistry. The dicyclohexano substitution is known to influence electron density on the oxygen atoms, potentially enhancing complex stability compared to their dibenzo counterparts . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52O10 B14703350 Dicyclohexano-30-crown-10 CAS No. 17455-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17455-26-4

Molecular Formula

C28H52O10

Molecular Weight

548.7 g/mol

IUPAC Name

2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriacontane

InChI

InChI=1S/C28H52O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h25-28H,1-24H2

InChI Key

IZEJVMKOAQHEAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)OCCOCCOCCOCCOC3CCCCC3OCCOCCOCCOCCO2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dicyclohexano 30 Crown 10 Analogues

Established Synthetic Pathways for Large Dibenzo-Crown Ethers (as Model Systems)

The synthesis of large dibenzo-crown ethers, which are precursors to their dicyclohexano counterparts, has been well-established, primarily relying on the principles of the Williamson ether synthesis. This classical method involves the reaction of a diol with a dihalide or ditosylate under basic conditions to form the ether linkages of the macrocyclic framework.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. researchgate.net The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl chain. researchgate.netresearchgate.net In the context of crown ether synthesis, this typically involves the reaction of a catechol derivative with an oligoethylene glycol dihalide or ditosylate. sigmaaldrich.com For the synthesis of large dibenzo-crown ethers like dibenzo-24-crown-8 (B80794) and dibenzo-30-crown-10 (B100617), the appropriate longer chain ω,ω'-dichloropolyether is used. paris-saclay.fr

A significant challenge in the synthesis of macrocycles is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, reactions are often carried out under high-dilution conditions. semanticscholar.org The Ruggli-Ziegler dilution principle states that at very low concentrations, the rate of the first-order intramolecular reaction is favored over the second-order intermolecular reaction. semanticscholar.org However, pseudo-high dilution techniques, where reactants are added slowly to a larger volume of solvent, are often employed to make the process more practical on a larger scale. semanticscholar.org

Another key strategy to enhance the yield of crown ethers is the use of a template effect. Alkali metal cations, such as potassium (K⁺), can coordinate with the oxygen atoms of the acyclic precursor, holding the reactive ends in proximity and thus promoting intramolecular cyclization. nih.gov The size of the cation is crucial, with the optimal template effect being achieved when the cation diameter closely matches the cavity size of the target crown ether. nih.gov For instance, the synthesis of 18-crown-6 (B118740) shows a significant increase in yield when potassium salts are used. nih.gov

An improved synthetic route for Dibenzo-30-crown-10 (DB30C10) has been reported, which dramatically increases the yield of the cyclization step from 25% to 88% without resorting to pseudo-high-dilution techniques. researchgate.net This demonstrates that with optimized conditions, the synthesis of large crown ethers can be achieved with high efficiency.

Regioselective and Stereoselective Synthesis of Dicyclohexano-30-crown-10 Isomers

The hydrogenation of dibenzo-crown ethers yields the corresponding dicyclohexano derivatives. This process can lead to a mixture of stereoisomers due to the different possible spatial arrangements of the two cyclohexyl rings relative to the polyether macrocycle. The control over the stereochemistry of the final product is a critical aspect of the synthesis, as the isomeric purity can significantly influence the complexation properties of the crown ether.

The five common diastereoisomers of dicyclohexano-18-crown-6 (B99776) (DCH18C6) are cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. documentsdelivered.com The synthesis and separation of these isomers have been a subject of considerable research. For instance, a stereoselective reduction of dibenzo-18-crown-6 (B77160) to dicyclohexano-18-crown-6 has been achieved using a rhodium salt and phase-transfer reagents under mild conditions (room temperature and atmospheric hydrogen pressure). mdpi.com The choice of the phase-transfer agent was found to control the stereoselectivity of the reduction, and at higher pressures, the selectivity could be increased to a 95:5 ratio of the syn/anti isomers. mdpi.com

A practical and regioselective synthetic method for obtaining syn-disubstituted dibenzo-30-crown-10 ethers has been developed, which can be considered a key step towards regioselective this compound isomers. researchgate.net This methodology utilizes a para-methoxybenzyl (PMB) protecting group for the phenol (B47542) moiety, which is orthogonal to functional groups like nitro, formyl, and carbomethoxy. researchgate.net The macrocyclization was achieved under non-high dilution conditions, providing an effective route to substituted large crown ethers. researchgate.netrsc.org

Furthermore, the synthesis of dicyclohexeno-18-crown-6 isomers, specifically the trans-syn-trans and trans-anti-trans isomers, has been reported as a strategy to introduce functionality into the cyclohexane (B81311) rings. researchgate.netresearchgate.net This was achieved through a three-step synthetic procedure starting from 1,4-cyclohexadiene, followed by epoxidation and subsequent cyclization. researchgate.net The resulting isomers were separable by column chromatography. researchgate.net This approach of creating unsaturated dicyclohexano analogues provides a handle for further stereocontrolled functionalization.

IsomerSynthetic StrategyKey FeaturesReference
syn-Dibenzo-30-crown-10Regioselective synthesis using PMB protecting groupNon-high dilution conditions, allows for introduction of nitro, formyl, carbomethoxy groups. researchgate.netrsc.org
trans-syn-trans-Dicyclohexeno-18-crown-6Three-step synthesis from 1,4-cyclohexadieneProvides a double bond for further functionalization, isomers separated by chromatography. researchgate.netresearchgate.net
trans-anti-trans-Dicyclohexeno-18-crown-6Three-step synthesis from 1,4-cyclohexadieneProvides a double bond for further functionalization, isomers separated by chromatography. researchgate.netresearchgate.net
cis-syn-cis and cis-anti-cis DCH18C6Stereoselective reduction of DB18C6Use of rhodium catalyst and phase-transfer agents to control stereoselectivity. mdpi.com

Chemical Functionalization and Derivatization Approaches

The ability to introduce specific functional groups onto the this compound framework is crucial for tailoring its properties for specific applications. Functionalization can be achieved either by building the macrocycle from already functionalized precursors or by direct modification of the pre-formed crown ether.

Direct functionalization of the relatively inert cyclohexane rings of dicyclohexano crown ethers presents a challenge. researchgate.net A novel approach to overcome this is the synthesis of dicyclohexeno-18-crown-6 isomers, which contain double bonds that can serve as handles for further modifications. researchgate.netresearchgate.net This strategy opens up possibilities for a wide range of subsequent chemical transformations.

For the aromatic precursors, dibenzo-crown ethers, electrophilic aromatic substitution is a common method for introducing functional groups. For example, dibenzo-18-crown-6 can be nitrated using nitric acid in acetonitrile, and the resulting nitro groups can be reduced to amines. rsc.org These amino groups can then be further derivatized, for instance, with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride) to yield fluorescently labeled crown ethers. rsc.org Direct formylation of benzo-15-crown-5 (B77314) has been achieved via the Vilsmeier reaction, and acylation of dibenzo-18-crown-6 and dibenzo-24-crown-8 with various carboxylic acids in the presence of zinc chloride has also been reported. researchgate.net

A general approach for the functionalization of aliphatic crown ethers involves a radical-mediated cross-dehydrogenative coupling. This method can be initiated either photochemically or through thermal/chemical activation and allows for the introduction of various functional groups at the α-carbon to the ether oxygen. researchgate.net

Functionalization MethodTarget MoietyReagents/ConditionsIntroduced Group(s)Reference
Electrophilic NitrationDibenzo-18-crown-6Nitric acid, acetonitrileNitro groups rsc.org
Amine DerivatizationDiaminodibenzo-18-crown-6NBD-chlorideNitrobenzofurazan moieties rsc.org
Vilsmeier ReactionBenzo-15-crown-5N-methylformanilide, POCl₃Formyl group researchgate.net
AcylationDibenzo-18-crown-6, Dibenzo-24-crown-8Carboxylic acids, ZnCl₂Acyl chains
Cross-Dehydrogenative CouplingAliphatic Crown EthersRadical initiator (e.g., peroxide)Various functional groups researchgate.net
Synthesis of Unsaturated AnalogueDicyclohexano-18-crown-6Synthesis from 1,4-cyclohexadieneAlkene functionality researchgate.netresearchgate.net

Host Guest Complexation and Ion Binding Affinity of Dicyclohexano 30 Crown 10

Complexation with Alkali Metal Cations

The interaction of dicyclohexano-30-crown-10 with alkali metal cations is a cornerstone of its chemistry, showcasing the principles of host-guest recognition. The large cavity size of DCH30C10 allows for the encapsulation of larger alkali metal ions, often leading to the formation of stable complexes.

The thermodynamics of complexation between crown ethers and alkali metal cations are influenced by the solvent. For the related dibenzo-30-crown-10 (B100617) (DB30C10), studies in various non-aqueous solvents like nitromethane (B149229), 1,2-dichloroethane, acetone, acetonitrile, and dimethylformamide have shown that the stability of the 1:1 complexes generally decreases with increasing solvent donicity. This is because solvent molecules can compete with the crown ether for coordination to the metal cation.

While specific thermodynamic data for this compound is not extensively available, studies on the similar dibenzo-30-crown-10 reveal that the complexation is typically an enthalpy-driven process, with a favorable negative enthalpy change (ΔH) and a smaller, often negative, entropy change (ΔS). The negative entropy change is attributed to the loss of conformational freedom of the large and flexible crown ether upon complexation.

The kinetics of these complexation reactions are generally fast, approaching the diffusion-controlled limit. The large, flexible nature of the 30-crown-10 macrocycle allows for a relatively rapid conformational change to encapsulate the cation.

Table 1: Stability Constants (log K) for 1:1 Complexes of Dibenzo-30-crown-10 with Alkali Metal Cations in Various Solvents at 25°C muk.ac.ir

CationNitromethane1,2-DichloroethaneAcetoneAcetonitrileDimethylformamide
Li+< 2< 2< 2< 2< 2
Na+3.53.23.02.82.5
K+4.54.24.03.83.5
Rb+4.84.54.34.13.8
Cs+4.24.03.83.63.3

Note: This data is for the related compound Dibenzo-30-crown-10 and serves as an illustrative example.

The "size-fit" concept is a fundamental principle in crown ether chemistry, suggesting that the most stable complex is formed when the cation diameter closely matches the cavity size of the crown ether. However, for large and flexible crown ethers like DCH30C10, this relationship is more complex. The ligand can wrap around the cation, leading to stable complexes even when the cation is smaller than the cavity.

For the analogous dibenzo-30-crown-10, the selectivity profile in various solvents is generally found to be in the order of Rb+ > K+ > Cs+ > Na+ > Li+. muk.ac.ir This indicates a preference for the larger alkali metal cations. The large and flexible 30-membered ring of DCH30C10 can effectively encapsulate these larger ions. The smaller Li+ ion is generally too small to form a stable complex.

A study on the competitive extraction of alkali and alkaline earth metal ions using dibenzo-30-crown-10 showed a high selectivity for potassium. researchgate.net In an equimolar mixture of Na+, K+, Mg2+, and Ca2+, the molar percentage of the extracted metal ions was 82.9% for K+. researchgate.net

The large size of the this compound cavity allows for various complex stoichiometries. While 1:1 complexes are common, where one crown ether molecule encapsulates one metal cation, other arrangements are also possible.

For instance, with smaller cations, a "wrap-around" conformation is adopted in a 1:1 complex. With larger cations, the crown ether may adopt a more planar conformation. Additionally, due to the large cavity, it is possible to form binuclear complexes, where two smaller cations are complexed by a single crown ether molecule (a 1:2 host-guest ratio). Conversely, sandwich complexes, where a cation is complexed between two crown ether molecules (a 2:1 host-guest ratio), can also be formed, particularly with larger cations that cannot fit within a single crown ether cavity.

Studies on the related dibenzo-30-crown-10 have shown evidence for the formation of (n + 1):n sodium:dibenzo-30-crown-10 complexes in nitromethane solution, suggesting the coexistence of 1:1, 2:1, and 3:2 complexes. researchgate.net The crystal structure of a complex between two sodium isothiocyanate ion pairs and one molecule of dibenzo-30-crown-10 has also been determined, demonstrating a 1:2 host-guest stoichiometry. researchgate.net

Complexation with Alkaline Earth Metal Cations (e.g., Sr2+, Ra2+)

The complexation of alkaline earth metal cations by large-cavity crown ethers is of interest for applications in separation science and radiopharmaceuticals. The higher charge density of these divalent cations generally leads to stronger interactions compared to alkali metal ions of similar size.

A significant finding in this area is the successful complexation of the large and radioactive Radium-223 ion (Ra2+) by dibenzo-30-crown-10. osti.gov The crystal structure of the Ra-DB30C10 complex revealed an 11-coordinate metal center, with the ten oxygen atoms of the crown ether and one water molecule coordinating to the radium ion. osti.gov This was a notable discovery as it provided insight into the coordination chemistry of this heavy alkaline earth element. osti.gov The ability of the large and flexible 30-crown-10 to wrap around the large Ra2+ ion is crucial for this stable complex formation.

While specific studies on the complexation of Strontium (Sr2+) with this compound are limited, it is expected that due to its smaller ionic radius compared to Radium, it would also form stable complexes, likely with a different coordination geometry.

Interactions with Other Metal and Organic Cations (e.g., Ag+, Tl+, Zn2+, UO2 2+, Paraquat (B189505), Diquat (B7796111), Viologens)

The versatile binding capabilities of this compound extend to a range of other metal and organic cations.

Studies on the related dibenzo-30-crown-10 have shown that it forms complexes with silver (Ag+) and thallium (Tl+) ions. muk.ac.ir In several non-aqueous solvents, the stability of the Tl+ complex was found to be the highest among the univalent cations studied. muk.ac.ir

The large cavity of DCH30C10 and its derivatives is particularly well-suited for the complexation of linear organic dications such as paraquat (methyl viologen) and diquat. These interactions are the basis for the formation of pseudorotaxanes and rotaxanes, which are of great interest in the field of supramolecular chemistry and molecular machines. Syntheses of cis- and trans-dibenzo-30-crown-10 diols and their complexation with paraquat and diquat have been reported. nih.gov It was found that the dibenzo-30-crown-10 cavity has a better geometric fit for paraquat than for diquat, resulting in higher association constants for the paraquat-based complexes. nih.gov Furthermore, viologen-based rotaxanes have been synthesized using the dibenzo-30-crown-10/viologen binding motif. researchgate.net

Table 2: Association Constants (Ka) for Complexes of Dibenzo-30-crown-10 Derivatives with Paraquat and Diquat nih.gov

HostGuestAssociation Constant (Ka, M-1)
cis-DB30C10 diolParaquat-
trans-DB30C10 diolParaquat-
cis-DB30C10 diolDiquat5.0 x 10^4
trans-DB30C10 diolDiquat3.3 x 10^4

Note: This data is for derivatives of the related compound Dibenzo-30-crown-10.

Complexation with Oxonium and Hydronium Species

Crown ethers are known to form stable complexes with hydronium (H3O+) and other oxonium ions through hydrogen bonding. The oxygen atoms of the crown ether act as hydrogen bond acceptors for the protons of the hydronium ion.

While specific studies on this compound are scarce, research on other crown ethers provides insight into these interactions. For example, the complex of the hydronium ion with 18-crown-6 (B118740) has been extensively studied and is known to adopt a structure with three linear hydrogen bonds. researchgate.net Similarly, the interaction of dibenzo-18-crown-6 (B77160) with the hydronium ion has been investigated, revealing a dynamic equilibrium between the complex and the free species in solution. nih.gov It is highly probable that this compound, with its ten oxygen donor atoms, can also form stable complexes with hydronium and other oxonium species, likely involving multiple hydrogen bonds within its large and flexible cavity.

Influence of Solvent Environment and Ionic Strength on Complex Stability

The stability of crown ether complexes is often inversely related to the solvating ability of the solvent, particularly its capacity to solvate the guest cation. Solvents with high donicity (a measure of their Lewis basicity) can effectively compete with the crown ether for coordination to the cation, which generally leads to lower complex stability. muk.ac.irresearchgate.net

A study on the closely related dibenzo-30-crown-10 (DB30C10) with a range of alkali and other metal ions in various non-aqueous solvents demonstrated this effect. The stability constants (log K) of the 1:1 complexes were found to be highest in solvents with low donicity and decreased as the solvent's ability to donate electron pairs increased. muk.ac.irresearchgate.net For instance, the stability of the K⁺ complex with DB30C10 is significantly higher in nitromethane compared to the stronger donor solvent dimethylformamide. muk.ac.ir This suggests that in solvents that strongly solvate the cation, a significant energy penalty must be overcome to desolvate the ion before it can be encapsulated by the crown ether.

Table 1: Stability Constants (log K) for 1:1 Complexes of Dibenzo-30-crown-10 with Various Cations in Different Solvents at 25°C Data extracted from a study on Dibenzo-30-crown-10, a close structural analog of this compound. muk.ac.irresearchgate.net

CationNitromethaneAcetonitrileAcetoneDimethylformamide1,2-Dichloroethane
Li⁺< 2< 2< 2< 2-
Na⁺3.332.543.102.05-
K⁺4.884.284.932.93> 6
Rb⁺5.014.294.862.91> 6
Cs⁺4.313.654.262.45> 6
Ag⁺4.413.824.512.30> 5
Tl⁺> 5.54.545.113.23> 7

Note: A hyphen (-) indicates that the value was not reported in the source.

Role of Counterions and Anions in Host-Guest Assembly

The counterion, or anion, accompanying the guest cation is not merely a spectator in the host-guest assembly process. It can significantly influence the stability, structure, and solubility of the resulting complex. acs.orgrsc.org This is particularly true in solvents of low to medium polarity where ion-pairing effects are prominent. acs.org

For instance, anions with a high charge density and a strong tendency to form tight ion pairs with the cation can hinder complexation, as more energy is required to separate the ion pair before the cation can be bound by the host. Conversely, large, soft, and easily polarizable anions that form weaker ion pairs can facilitate complexation.

Structural Elucidation and Conformational Dynamics of Dicyclohexano 30 Crown 10 Complexes

Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction provides definitive, high-resolution insights into the solid-state structures of DC30C10 complexes, revealing precise details about how the host macrocycle arranges itself to accommodate guest ions.

Crystallographic studies have been instrumental in defining the intricate coordination patterns within DC30C10 complexes. For instance, the complex of DC30C10 with potassium hexafluorophosphate (B91526) has been characterized, showing a specific host-guest architecture. researchgate.net In this structure, the potassium ion is encapsulated within the crown ether cavity, coordinated to the oxygen atoms of the macrocycle. researchgate.net The stoichiometry of these complexes can vary depending on the cation and the crystallization conditions. For example, dibenzo-30-crown-10 (B100617), a related large crown ether, has been shown to form a complex with two sodium isothiocyanate ion pairs, where each ligand complexes with two sodium cations. researchgate.net The coordination geometry is further completed by interactions with the counter-anions or solvent molecules, leading to complex and unique crystal packing arrangements. The flexibility of the 30-crown-10 framework allows it to adapt to cations of different sizes, a key factor in its versatile complexing ability.

Solution-Phase Conformational Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational behavior of DC30C10 complexes in solution.

Multinuclear NMR studies are pivotal in detailing the interactions between the DC30C10 ligand and various cations in different solvents. acs.org By monitoring changes in the chemical shifts of the crown ether's protons (¹H NMR) and carbon atoms (¹³C NMR) upon addition of a guest cation, researchers can deduce which parts of the macrocycle are most affected by complexation. nih.gov These changes provide direct evidence of the binding event and can offer insights into the strength and nature of the host-guest interaction.

For certain cations, direct NMR observation of the guest nucleus itself provides invaluable information. For example, ¹³³Cs NMR has been effectively used to study the complexation of cesium ions with large crown ethers. acs.org The chemical shift of the ¹³³Cs nucleus is highly sensitive to its immediate chemical environment, making it an excellent probe for studying the formation and structure of cesium-crown ether complexes in solution. These studies can help to determine the stoichiometry of the complex and to characterize the coordination environment around the cesium ion.

NMR spectroscopy can also reveal the significant conformational changes that the DC30C10 macrocycle undergoes upon binding a guest cation in solution. The flexibility of the large ring means that the uncomplexed ligand exists as an equilibrium of multiple conformations. asianpubs.org Upon complexation, the macrocycle adopts a more ordered structure to accommodate the guest. This change from a flexible to a more rigid conformation can be observed through changes in the NMR spectrum, such as the sharpening of peaks or the appearance of new sets of signals corresponding to the complexed state. researchgate.net Dynamic NMR techniques can be employed to study the kinetics of these conformational changes and the exchange processes between the free and complexed states. nih.gov These studies confirm that the "wrap-around" structures observed in the solid state can also persist in solution, highlighting the strong organizing effect of the guest cation on the flexible host. muk.ac.irmuk.ac.ir

Other Spectroscopic and Spectrometric Characterization Methods

Beyond X-ray diffraction and NMR spectroscopy, a range of other spectroscopic and spectrometric techniques contribute to a comprehensive understanding of DC30C10 and its complexes.

Infrared (IR) Spectroscopy : This technique is sensitive to the vibrational modes of the molecule. The C-O-C stretching frequencies in the IR spectrum of a crown ether are particularly informative. Upon complexation with a cation, these bands can shift, providing evidence of the coordination between the ether oxygens and the metal ion.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio of ions and is invaluable for confirming the stoichiometry of host-guest complexes. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can gently transfer the intact, non-covalent complexes from solution to the gas phase, allowing for the direct observation of species such as [DC30C10 + K]⁺ or [DC30C10 + Cs]⁺ and confirming the 1:1 nature of these associations.

UV-Visible Spectroscopy : While the polyether ring of DC30C10 itself does not absorb significantly in the UV-visible region, the dibenzo-substituted analogue, dibenzo-30-crown-10, possesses aromatic chromophores. Changes in the UV-visible absorption spectrum of these derivatives upon cation binding can be used to study the complexation process and determine binding constants. nih.gov

Conductometry : This method measures the electrical conductivity of a solution. The formation of a complex between a crown ether and a metal salt in a low-polarity solvent can lead to the dissociation of ion pairs and a subsequent increase in conductivity. This change can be used to study the thermodynamics and stoichiometry of the complexation reaction in various solvents. researchgate.netmuk.ac.ir

These diverse methods, when used in concert, provide a detailed and multifaceted picture of the structural and dynamic properties of Dicyclohexano-30-crown-10 complexes.

Mass Spectrometry (MS) for Complex Stoichiometry and Structure

Mass spectrometry is a primary tool for confirming the formation and determining the stoichiometry of DCH30C10 complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose as it allows for the gentle transfer of non-covalent complexes from solution to the gas phase for analysis.

Investigations into the complexation of cis- and trans-dibenzo-30-crown-10 (a related aromatic analogue) diols with guests like paraquat (B189505) and diquat (B7796111) have utilized mass spectrometry to confirm the formation of 1:1 complexes. nih.gov Similarly, high-resolution mass spectrometry (HRMS) has been instrumental in characterizing rotaxanes based on the dibenzo-30-crown-10/viologen binding motif, verifying the assembly of these mechanically interlocked molecules. researchgate.netnih.gov These studies demonstrate the utility of MS in establishing the fundamental composition of crown ether complexes.

UV-Vis Spectroscopy in Complexation Studies

UV-Vis spectroscopy is a valuable technique for studying the complexation behavior of DCH30C10 and its derivatives in solution. Changes in the UV-Vis absorption spectrum upon the addition of a guest molecule can indicate the formation of a host-guest complex. This method is often used to determine the association constants of these interactions.

For instance, the complexation of cis- and trans-dibenzo-30-crown-10 diols with paraquat and diquat was monitored using UV-Vis spectroscopy. nih.gov The observed spectral changes upon complex formation allowed for the quantification of the binding strength between the crown ether and the guest molecules. This technique provides thermodynamic data that complements the structural information obtained from other methods.

Advanced Techniques for Coordination Sphere Analysis (e.g., EXAFS, TRLFS)

While specific studies on this compound using Extended X-ray Absorption Fine Structure (EXAFS) and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) are not prevalent in the provided search results, these techniques are powerful for probing the local coordination environment of metal ions within a complex. EXAFS provides information on the bond distances and coordination numbers of the central metal ion, while TRLFS can be used to study the speciation and complexation of luminescent ions, such as lanthanides and actinides. The luminescence properties of lanthanides can be significantly enhanced upon complexation with crown ethers, which is of interest for technological applications. nih.gov

Ion Mobility Spectrometry for Peptide-Crown Complexes

Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is an advanced technique used to separate ions in the gas phase based on their size, shape, and charge. This method is particularly useful for distinguishing between different isomers and conformers of complex molecules.

Crown ethers, including dibenzo-30-crown-10, have been evaluated as shift reagents in IMS-MS to aid in the differentiation of epimeric peptides. researchgate.net The formation of non-covalent complexes between the crown ether and a peptide can alter the peptide's drift time in the IMS cell, allowing for the separation of species that would otherwise be difficult to resolve. researchgate.netnih.gov This approach enhances the peak capacity of proteomic analyses and allows for more detailed characterization of complex peptide mixtures. nih.govdrugtargetreview.com Trapped ion mobility spectrometry (TIMS) is a further advancement that improves the resolution and confidence in identifying such complexes. drugtargetreview.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for gaining a deeper understanding of the factors governing the complexation behavior of this compound. These approaches provide detailed energetic and structural information that is often inaccessible through experimental techniques alone.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Binding Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and binding energetics of molecular complexes. diva-portal.org These calculations can provide accurate estimates of binding energies and offer insights into the nature of the interactions between the host and guest.

Energy decomposition analysis (EDA) can be employed to break down the total binding energy into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion contributions. diva-portal.orgresearchgate.net This allows for a detailed understanding of the driving forces behind complex formation. For example, in studies of protein-ligand binding, EDA has revealed that exchange, repulsion, and electrostatics are the most significant factors. diva-portal.org While specific DFT studies on DCH30C10 were not found in the search results, the principles are directly applicable. For the related dibenzo-30-crown-10 (DB30C10), Gibbs binding free energies have been calculated to compare its affinity for different metal ions and with other crown ethers. miami.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of flexible molecules like DCH30C10 and its complexes. researchgate.net These simulations model the movement of atoms over time, providing a dynamic picture of the system's behavior.

MD simulations have been used to study the conformational changes of dibenzo-30-crown-10 upon complexation with various lanthanide and halide salts in different solvents. miami.edu These studies have shown that the conformational fluctuations of the crown ether are dependent on the identity of the complexed ions. miami.edu Furthermore, MD simulations, in conjunction with free energy calculations, can be used to compute the absolute binding free energies of complexation, taking into account the effects of solvation. nih.govresearchgate.netnih.govosti.gov For example, the binding free energy of the cis-syn-cis diastereoisomer of dicyclohexano-18-crown-6 (B99776) with Sm2+ was found to be the most favorable among its isomers. nih.govosti.gov These computational approaches are crucial for understanding the intricate interplay of factors that determine the stability and structure of crown ether complexes in solution.

Free Energy Calculations of Complexation Processes

The free energy of complexation is a key determinant of the spontaneity and stability of the host-guest adduct. A more negative ΔGcomp value indicates a more favorable and stable complex. The calculation of this value often involves alchemical free energy methods, where a guest ion is gradually "disappeared" from the solvent and "appeared" within the crown ether cavity in a simulated environment.

Studies on the complexation of DB30C10 with various cations have shown that the stability of the resulting complexes is highly dependent on the nature of the guest ion and the solvent. For instance, in the complexation of lanthanide ions, the identity of the counter-anion has been shown to influence the folding of the macrocycle and, consequently, the binding energy.

To illustrate the typical magnitudes of these energies, the table below presents Gibbs free energy of complexation data for the related dibenzo-30-crown-10 (DB30C10) with different guest species. It is anticipated that this compound would exhibit qualitatively similar trends, although the exact values would differ due to the electronic and steric differences between the cyclohexyl and benzyl (B1604629) groups. The flexible cyclohexyl groups in this compound may lead to different conformational preferences and solvation characteristics compared to the more rigid phenyl groups in DB30C10.

Table 1: Illustrative Gibbs Free Energy of Complexation (ΔGcomp) for Dibenzo-30-crown-10 (DB30C10) Complexes (Data presented for illustrative purposes from analogous compounds)

Guest IonSolventΔGcomp (kcal/mol)
K+Methanol-6.9
Rb+Methanol-7.5
Cs+Methanol-6.4

Note: The data in this table is for Dibenzo-30-crown-10 and is intended to provide a conceptual framework for understanding the complexation thermodynamics of large-ring crown ethers. The exact values for this compound may vary.

Analysis of Intra-host and Host-Guest Noncovalent Interactions

The formation and stability of this compound complexes are governed by a delicate balance of noncovalent interactions between the host and guest, as well as within the host molecule itself. These interactions, though individually weak, collectively determine the three-dimensional structure and recognition properties of the complex.

Host-Guest Interactions:

The primary driving force for complexation is the interaction between the guest species and the interior of the crown ether cavity. For cationic guests, the dominant interactions are ion-dipole forces between the positively charged ion and the lone pairs of the oxygen atoms in the polyether ring. The large size of the 30-crown-10 cavity allows it to encapsulate large cations or even multiple smaller cations.

In addition to ion-dipole forces, hydrogen bonding plays a crucial role, particularly when the guest is a protonated amine or an organic cation. The guest's N-H groups can act as hydrogen bond donors, forming strong hydrogen bonds with the ether oxygen atoms of the crown host. X-ray crystallographic studies on the smaller analogue, dicyclohexano-18-crown-6, complexed with 4-aminobenzoic acid, have provided direct evidence of such N-H···O hydrogen bonds, which are fundamental to the stability of the complex. researchgate.net It is highly probable that this compound forms similar hydrogen bonds with appropriate guest molecules.

Intra-host Interactions:

Unlike its aromatic counterpart, dibenzo-30-crown-10, this compound lacks the potential for intra-host π-π stacking interactions between aromatic rings. This difference is significant, as π-π stacking can be a major stabilizing force in the folded conformations of dibenzo crown ethers. The absence of these interactions in this compound means that its conformational preferences will be primarily governed by the interplay of steric effects from the cyclohexyl groups and the optimization of host-guest interactions.

The following table summarizes the key noncovalent interactions expected to be at play in this compound complexes, with illustrative examples.

Table 2: Predominant Noncovalent Interactions in this compound Complexes

Interaction TypeDescription
Host-Guest Interactions
Ion-DipoleElectrostatic attraction between a cationic guest and the ether oxygen atoms of the crown.
Hydrogen BondingFormation of hydrogen bonds between hydrogen-bond-donating groups on the guest (e.g., -NH3+) and the ether oxygen atoms. researchgate.net
Van der Waals ForcesWeak, non-specific attractive forces between the guest and the inner surface of the crown ether cavity.
Intra-host Interactions
Van der Waals ForcesInteractions between different segments of the polyether chain and between the cyclohexyl groups, influencing the overall conformation.
Steric RepulsionRepulsive forces between the bulky cyclohexyl groups that can influence the conformational flexibility and guest accessibility of the macrocycle.

Advanced Applications of Dicyclohexano 30 Crown 10 and Its Analogues in Chemical Science

Supramolecular Materials and Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. frontiersin.orgacs.org DCH-30C10 and its analogues, with their large cavities and potential for host-guest interactions, are valuable components in the construction of sophisticated supramolecular structures. nih.govroyalsocietypublishing.org

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked not by covalent bonds but by their physical entanglement. nih.gov Catenanes consist of interlocked macrocycles, while rotaxanes feature a linear "axle" molecule threaded through a macrocyclic "wheel" and are capped with bulky "stoppers" to prevent dethreading. nih.govrsc.org Pseudorotaxanes are similar to rotaxanes but lack the stoppers, allowing for reversible threading and dethreading. acs.org

The synthesis of these complex molecules often relies on template-directed methods, where non-covalent interactions guide the assembly of the components before the final interlocking step. uh.edu Crown ethers, including derivatives of DCH-30C10, can act as the macrocyclic component in the formation of rotaxanes and catenanes. nih.gov The synthesis often involves the formation of a pseudorotaxane intermediate, which is then either stoppered to form a rotaxane or undergoes an intramolecular cyclization to yield a catenane. uh.edu The development of "click chemistry" has provided a highly efficient and versatile tool for the synthesis of these interlocked structures. uh.edu

The dynamic nature of the non-covalent bonds in supramolecular assemblies allows for the creation of stimuli-responsive systems and molecular machines. researchgate.netresearchgate.net These are molecules or molecular assemblies that can perform a specific function, such as movement, in response to an external stimulus like light, heat, or a change in pH. nih.govdigitellinc.com

Mechanically interlocked molecules are particularly well-suited for the construction of molecular machines. nih.gov For example, in a rotaxane-based system, the macrocycle can be induced to shuttle between different recognition sites on the axle in response to a stimulus. nih.govacs.org This controlled molecular motion is the basis for creating molecular switches and motors. nih.gov The integration of photo- and pH-active units into these systems allows for reversible control over their structure and function. digitellinc.com The collective, coordinated movement of large assemblies of these molecular machines can even lead to macroscopic effects, opening the door to the development of novel stimuli-responsive materials for applications in areas like robotics and smart materials. researchgate.netresearchgate.net

Engineering of Supramolecular Polymers

The unique host-guest chemistry of Dicyclohexano-30-crown-10 and its dibenzo analogue, DB30C10, makes them exceptional building blocks for the creation of supramolecular polymers. vt.edu These polymers are formed through non-covalent interactions, such as hydrogen bonds and host-guest complexation, which connect monomer units into long chains. researchgate.net

The large, electron-rich cavity of DB30C10 is particularly well-suited for threading onto guest molecules like paraquat (B189505), a dicationic organic salt. This interaction forms the basis of researchgate.netrotaxanes and poly(pseudorotaxanes), which are key architectures in supramolecular chemistry. vt.edu Research has demonstrated that DB30C10 is a highly suitable host for constructing such systems, paving the way for its use in novel supramolecular polymers. vt.edu For instance, segmented polyurethane poly(pseudorotaxanes) have been synthesized where paraquat units in the polymer backbone are threaded by DB30C10 macrocycles. vt.edu

Analogues with different ring sizes are also employed. For example, a ditopic benzo-21-crown-7 (B12120596) (an analogue) has been used to create fluorescent supramolecular polymers when combined with a ditopic dialkylammonium salt guest. nih.gov The polymerization process in these systems can be observed through changes in viscosity and the formation of macroscopic fibers from concentrated solutions, confirming the creation of long-chain polymer aggregates. nih.gov The development of living supramolecular polymerization, a method that allows for precise control over polymer length and structure, has also been explored using unique monomers, demonstrating the evolving sophistication in this field. nih.gov The integration of these mechanically interlocked molecules into polymer scaffolds is a key step toward developing advanced materials where molecular-level motion can produce macroscopic changes. psu.edu

Catalysis and Phase Transfer Catalysis

Crown ethers are highly effective phase transfer catalysts (PTCs) due to their ability to complex with metal cations, transporting them from an aqueous or solid phase into an organic phase where the reaction occurs. fzgxjckxxb.comjetir.org This process dramatically increases reaction rates between reagents that are otherwise immiscible. slideshare.net While smaller crown ethers are common, larger macrocycles and their derivatives also find use in catalysis.

In phase transfer catalysis, the crown ether encapsulates a cation (like K⁺ or Na⁺), and the associated anion is "dragged" along into the organic phase, where it is poorly solvated and thus highly reactive. fzgxjckxxb.comjetir.org This principle is used in numerous industrial processes, including C, N, O, and S-alkylations and dehydrohalogenations. crdeepjournal.org The catalytic ability of dicyclohexano and dibenzo crown ethers has been noted in the anionic copolymerization of monomers like bisphenol A and 4,4′-dichlorodiphenyl sulfone. researchgate.net Although often more expensive and potentially more toxic than other PTCs like quaternary ammonium (B1175870) salts, their high stability and activity, even at elevated temperatures, make them valuable in specific applications. fzgxjckxxb.com

A more advanced catalytic application involves modifying catalyst surfaces. In a recent study, dibenzo-crown-ether analogues (Dibenzo-18-Crown-6 and Dibenzo-21-Crown-7) were used to adorn carbon-supported bismuth nanorods. acs.org These modified nanorods served as highly efficient and stable electrocatalysts for the CO₂ reduction reaction (CO₂RR) to produce formic acid, even in a strongly acidic environment. acs.org The crown ethers on the catalyst surface accumulate alkali metal cations (like K⁺), which enhances the local electric field, stabilizing key reaction intermediates and suppressing the competing hydrogen evolution reaction. acs.org This supramolecular approach led to a significant boost in faradaic efficiency (≥94%) and exceptional long-term stability. acs.org

Catalyst SystemApplicationRole of Crown EtherReference
Dicyclohexano-18-crown-6 (B99776)Anionic PolymerizationPhase Transfer Catalyst researchgate.net
Dibenzo-18-crown-6 (B77160)Anionic PolymerizationPhase Transfer Catalyst researchgate.net
Dibenzo-18-Crown-6 / Dibenzo-21-Crown-7 on Bi-NRs/CCO₂ ElectroreductionSurface modifier, enhances local cation concentration acs.org

Chemo-sensing and Analytical Detection Systems

The selective binding properties of large-ring crown ethers are harnessed to develop sophisticated systems for chemical sensing and analysis.

This compound and its analogues are excellent ionophores for ion-selective electrodes (ISEs), which are devices that measure the activity of a specific ion in a solution. vt.edunih.gov The crown ether is typically embedded in a PVC polymer membrane, where it selectively complexes with the target ion, causing a measurable potential difference across the membrane. researchgate.net

A strontium(II) ion-selective electrode has been successfully developed using Dibenzo-30-crown-10 (B100617) (DB30C10) as the ionophore. researchgate.net The optimal membrane composition allowed the electrode to exhibit a linear response to Sr²⁺ ions over a wide concentration range with a rapid response time. researchgate.net Similarly, an analogue, Dicyclohexano-18-crown-6, has been used to construct a coated graphite (B72142) electrode for the potentiometric determination of cerium(III) ions. researchgate.net This sensor also showed a Nernstian response across a significant concentration range and was successfully used as an indicator electrode in titrations. researchgate.net

IonophoreTarget IonMembrane ComponentsLinear RangeNernstian SlopeDetection LimitReference
Dibenzo-30-crown-10Sr²⁺5% Ionophore, 55% Benzyl (B1604629) acetate, 10% Oleic acid, 30% PVC1.0 × 10⁻⁵ – 1.0 × 10⁻¹ M29.20 mV/decadeNot specified researchgate.net
Dicyclohexano-18-crown-6Ce³⁺Ionophore, Dibutyl phthalate (B1215562) (plasticizer), NaTPB, PVC10⁻⁵ to 10⁻² M19.8 ± 0.5 mV/decade1.44 × 10⁻⁶ M researchgate.net

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge. nih.gov Crown ethers can be used as "shift reagents" in IM-MS to improve the separation and analysis of complex mixtures, particularly for structurally similar molecules like isomers or peptide epimers. scispace.comnih.gov

When a crown ether is added to a sample, it forms non-covalent complexes with the analyte ions. scispace.com The size and shape of this new complex are different from the original ion, causing it to have a different drift time in the ion mobility spectrometer. This "shift" can resolve ions that would otherwise overlap. chemrxiv.org

Dibenzo-30-crown-10 (DB30C10) has been specifically evaluated as a shift reagent for differentiating peptide epimers. researchgate.netscispace.com Studies showed that DB30C10 forms stable associates with peptides, and its large size effectively solvates basic groups on the peptides, such as arginine. scispace.com However, the effectiveness of these large crown ethers as shift reagents can be limited; while they cause a general decrease in mobility (increase in drift time), the separation of epimers is not always significantly enhanced and depends on the specific peptide sequence. scispace.com The primary utility may lie in forming complexes of different stoichiometry rather than through highly specific coordination that dramatically alters the conformation of the isomers relative to each other. scispace.com

General Pharmaceutical and Bio-related Chemical Applications

The ability of crown ethers to form host-guest complexes has positioned them as compounds of interest for various pharmaceutical and biological applications. vt.edu A key potential application is in drug delivery systems, where they could enhance the solubility and bioavailability of therapeutic agents. By encapsulating a drug molecule or a charged portion of it, a crown ether can render it more soluble in different media, potentially improving its absorption and transport in biological systems.

While specific, detailed studies on this compound for enhancing drug solubility are not widely reported, the general potential for crown ethers in this area is recognized. vt.edu Dibenzo-30-crown-10, for example, has been noted as a macrocyclic host with potential use as a therapeutic agent, among other diverse applications. vt.edu The fundamental principle relies on the same non-covalent complexation seen in their other applications, offering a pathway to modulate the physicochemical properties of guest drug molecules.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Dicyclohexano-30-crown-10, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions of diols with epoxides under high-dilution conditions to favor macrocycle formation. Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For reproducibility, document solvent choices (e.g., acetonitrile or chloroform), temperature control, and stoichiometric ratios. Column chromatography is often employed for purification, with TLC monitoring.

Q. How should researchers design experiments to characterize host-guest interactions involving this compound?

  • Methodological Answer : Use titration-based techniques such as UV-Vis or fluorescence spectroscopy to monitor binding constants (Ka). For example, titrate a viologen derivative into a solution of this compound and track spectral shifts. NMR titration (e.g., ¹H NMR) can reveal changes in proton environments upon complexation. Report data using Benesi-Hildebrand plots to calculate Ka and ΔG values .

Q. What are the critical factors in optimizing solvent systems for this compound-based supramolecular assemblies?

  • Methodological Answer : Solvent polarity and donor-acceptor compatibility are pivotal. For instance, polar aprotic solvents (e.g., DMSO) enhance cation-binding efficiency due to their low nucleophilic competition. Conduct solubility tests and compare binding affinities across solvents using isothermal titration calorimetry (ITC) to identify optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with alkali metal ions?

  • Methodological Answer : Discrepancies often arise from variations in counterions, solvent purity, or temperature. Standardize experimental conditions (e.g., 25°C, 0.1 M NaClO₄ as background electrolyte) and validate results using multiple techniques (e.g., ITC, NMR, and X-ray crystallography). Cross-reference data with computational simulations (DFT or MD) to identify thermodynamic vs. kinetic contributions .

Q. What strategies are effective for studying the thermodynamic vs. kinetic control of pseudorotaxane formation with this compound?

  • Methodological Answer : Perform time-resolved NMR or stopped-flow spectroscopy to track assembly kinetics. Compare outcomes under different temperatures or concentrations. For thermodynamic control, equilibrium states are favored at higher temperatures; kinetic products dominate at lower temperatures. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) .

Q. How can computational modeling enhance the design of this compound derivatives for selective ion recognition?

  • Methodological Answer : Employ density functional theory (DFT) to optimize ligand geometries and calculate binding energies with target ions (e.g., K⁺ vs. Na⁺). Molecular dynamics (MD) simulations can predict conformational flexibility in solution. Validate predictions with experimental data (e.g., X-ray structures of complexes) .

Q. What methodologies address reproducibility challenges in synthesizing [2]rotaxanes using this compound?

  • Methodological Answer : Reproducibility issues often stem from template effects or steric hindrance. Pre-organize the crown ether and axle component via hydrogen bonding or π-π interactions. Use HRMS and single-crystal X-ray diffraction to confirm interlocked structures. Document steric effects of substituents on the axle to guide future designs .

Data Analysis and Reporting

Q. How should researchers present spectroscopic data for this compound complexes in publications?

  • Methodological Answer : Include raw spectral data (e.g., NMR shifts, UV-Vis absorbance curves) in supplementary materials. Summarize key findings in tables: e.g., chemical shifts (δ in ppm), coupling constants (J in Hz), and binding constants (Ka). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and figures .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on crown ethers?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For mechanistic studies, apply PICO : Population (e.g., this compound), Intervention (e.g., cation binding), Comparison (e.g., other crown ethers), Outcome (e.g., binding affinity). Ensure questions are testable via defined experimental workflows .

Tables for Key Data

Parameter Typical Value Technique Reference
Binding Constant (K⁺)10³–10⁴ M⁻¹UV-Vis Titration
ΔG (kJ/mol)-20 to -30ITC
¹H NMR Shift (CH₂)3.5–4.0 ppm400 MHz NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.